![molecular formula C16H18N4OS B2692609 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034267-55-3](/img/structure/B2692609.png)

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

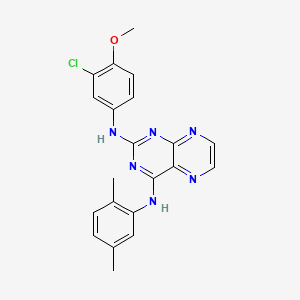

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is not found in nature but has been synthesized for various applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . Various synthetic methodologies have been developed, including the popular click chemistry approach . For instance, triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Molecular Structure Analysis

The 1,2,3-triazole ring is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . It is structurally similar to the amide bond, mimicking an E or a Z amide bond .Chemical Reactions Analysis

1,2,3-Triazoles exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . They can undergo various chemical reactions, such as a Cu-catalyzed annulation reaction with azirines and aryldiazonium salts to provide fully substituted N2-aryl-1,2,3-triazoles .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学的研究の応用

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have aromatic character .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They show versatile biological activities .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability .

Materials Science

1,2,3-triazoles are used in materials science . They have numerous useful properties .

作用機序

Triazoles

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Thiazoles

, on the other hand, are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

将来の方向性

The future directions for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as drug discovery, organic synthesis, and materials science . The development of more efficient and straightforward methodologies for the synthesis of 1,2,3-triazoles is also of noteworthy interest .

特性

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATKMKXBVUDNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)